molecular formula C22H20N4O2 B1193277 OJI-1

OJI-1

Cat. No.: B1193277
M. Wt: 372.428
InChI Key: WQUMCIJBZDIUPT-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OJI-1 is a cinnamoyl terphenylhydroxamic acid-based histone deacetylase 8 (HDAC8)-specific inhibitor developed through iterative structural optimization . It is distinguished by its sub-nanomolar potency, with reported HDAC8 inhibition at IC50 < 0.8 nmol/L in biochemical assays . This compound was designed to address limitations of earlier HDAC8 inhibitors, such as off-target effects and insufficient selectivity. Preclinical studies highlight its anti-proliferative activity against cancer cell lines, particularly in lung cancer models, while sparing normal cells (e.g., IMR-90 fibroblasts) .

Properties

Molecular Formula

C22H20N4O2

Molecular Weight

372.428

IUPAC Name

(2S)-2-[5-(2-cyclopropylethynyl)-4-phenyltriazol-1-yl]-N-hydroxy-3-phenylpropanamide

InChI

InChI=1S/C22H20N4O2/c27-22(24-28)20(15-17-7-3-1-4-8-17)26-19(14-13-16-11-12-16)21(23-25-26)18-9-5-2-6-10-18/h1-10,16,20,28H,11-12,15H2,(H,24,27)/t20-/m0/s1

InChI Key

WQUMCIJBZDIUPT-FQEVSTJZSA-N

SMILES

C1CC1C#CC2=C(N=NN2C(CC3=CC=CC=C3)C(=O)NO)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

OJI-1;  OJI 1;  OJI1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OJI-1 typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the cyclopropylethynyl group, and the coupling of the phenylpropanamide moiety. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the cycloaddition and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

OJI-1 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, OJI-1 is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating cellular processes and signaling pathways.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique chemical properties enable the creation of materials with enhanced performance characteristics, such as increased durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of OJI-1 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and signaling pathways. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Biochemical Comparisons

Table 1: Key Biochemical and Functional Properties of HDAC Inhibitors
Compound Structural Class HDAC Selectivity IC50 (HDAC8) Anti-Proliferation Activity (Cell Lines) Cytotoxicity to Normal Cells Key Findings
OJI-1 Cinnamoyl terphenylhydroxamic acid HDAC8-specific <0.8 nmol/L* Lung cancer (e.g., A549, H460) None observed (IMR-90) Most potent HDAC8 inhibitor; probe candidate
PCI34051 Benzamide derivative HDAC8-specific ~10 nmol/L T-cell lymphoma, leukemia Moderate First selective HDAC8 inhibitor
WK2-16 Cinnamoyl terphenylhydroxamic acid HDAC8-specific ~10 nmol/L Lung cancer (A549, H460) None observed Precursor to this compound; optimized stability
DLS-3 Hydroxamate Class I HDACs N/A Broad-spectrum (e.g., SHH medulloblastoma) Variable Reduces GLI1 levels in SHH-MB
JNJ-26481585 Pan-HDAC inhibitor Broad (Class I/II) ~nM range SMO inhibitor-resistant SHH-MB High Targets downstream SHH pathways
WT161 Hydroxamate HDAC6-specific N/A Multiple myeloma Low No GLI1 modulation

*Note: A conflicting IC50 value of 0.8 μmol/L is reported in one study , possibly due to assay variations or typographical errors.

Functional and Mechanistic Differentiation

  • Selectivity and Potency :
    this compound demonstrates >100-fold selectivity for HDAC8 over other HDAC isoforms, surpassing PCI34051 and WK2-16 in potency . Structural modeling reveals that its terphenyl backbone and hydroxamate zinc-binding group (ZBG) enhance HDAC8 active-site interactions, explaining its superior activity .

  • Anti-Proliferation vs. Cytotoxicity: Unlike pan-HDAC inhibitors (e.g., JNJ-26481585), this compound and WK2-16 exhibit minimal cytotoxicity in normal IMR-90 fibroblasts, suggesting a therapeutic window for cancer-specific targeting .
  • This highlights this compound’s niche in HDAC8-driven cancers rather than pathway-resistant models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.